L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
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Overview
Description
U-34728E (HCl) is a bioactive chemical.
Scientific Research Applications
Formation of Unsaturated Derivatives
The compound has been used as a starting material in the preparation of unsaturated derivatives in the 6-deoxyhexose series. Notable research includes the work by Baer and Chiu (1974), who explored the formation of nitroolefins through various reactions, including dehydroacetylation of diacetates and dehydrations under acetylation conditions (Baer & Chiu, 1974).
Modulation of Human 5-HT2C Receptor
This compound has been identified as a positive allosteric modulator of the human 5-HT2C receptor, which is targeted for potential anxiolytics and antiobesity drugs. The research led by Im et al. (2003) highlighted its significant role in enhancing serotonin (5-HT) binding and inducing constitutive activation of the 5-HT2C receptor (Im et al., 2003).
Antibiotic Combinations
The compound, under the name clindamycin, has been studied for its synergistic effects when combined with various antibiotics. Adam and Nawrath (1981) found that clindamycin, in combination with other antibiotics like cefoxitin and gentamicin, exhibited synergistic effects against common infectious microorganisms, indicating its potential use in clinical antibiotic therapy (Adam & Nawrath, 1981).
Oxidation by Cerium(IV) in Perchloric Acid
Badi and Tuwar (2017) conducted a study on the oxidation of clindamycin phosphate (another name for the compound) by Ceric ammonium sulfate in perchloric acid medium. This research provides insights into the reaction's kinetics and mechanism, offering valuable information for pharmaceutical applications (Badi & Tuwar, 2017).
properties
CAS RN |
58801-45-9 |
---|---|
Product Name |
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride |
Molecular Formula |
C19H37Cl3N2O6S |
Molecular Weight |
527.92 |
IUPAC Name |
(2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(2-hydroxyethyl)-4-propylpyrrolidine-2-carboxamide dihydrochloride |
InChI |
InChI=1S/C19H35ClN2O6S.2ClH/c1-4-5-11-8-12(22(9-11)6-7-23)18(27)21-13(10(2)20)17-15(25)14(24)16(26)19(28-17)29-3;;/h10-17,19,23-26H,4-9H2,1-3H3,(H,21,27);2*1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;;/m0../s1 |
InChI Key |
KPMIWBUMRJQKIZ-GFNAYIDLSA-N |
SMILES |
CCC[C@@H]1C[C@@H](C(N[C@@H]([C@H]2O[C@@H]([C@@H]([C@H]([C@H]2O)O)O)SC)[C@@H](Cl)C)=O)N(C1)CCO.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
U-34728E (HCl); U34728E (HCl); U 34728E (HCl); |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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